

Unraveling the Chemical Identity of Sulofenur Metabolite V: A Technical Overview

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Compound of Interest

Compound Name: *Sulofenur metabolite V*

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Indianapolis, IN – October 24, 2025 – For researchers and scientists in the field of oncology and drug development, a precise understanding of the metabolic fate of investigational therapies is paramount. This technical guide provides an in-depth look at the chemical structure of a metabolite of the anti-cancer agent Sulofenur, designated as Metabolite V, alongside available data and a proposed metabolic pathway.

Sulofenur, with the chemical name N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea and also known as LY186641, undergoes biotransformation in the body, leading to various metabolites. One of these is referred to in the scientific literature as compound V.

Chemical Structure of Metabolite V

Based on available spectroscopic and chemical data, **Sulofenur metabolite V** has been identified as N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)urea.

Key Structural Features:

- **Urea Core:** A central urea moiety (-NH-CO-NH-) connects the two aromatic rings.
- **Substituted Phenyl Rings:** One ring is a 4-tolyl group (a benzene ring substituted with a methyl group at position 4). The second is a 2-hydroxy-4-chlorophenyl group (a benzene ring with a hydroxyl group at position 2 and a chlorine atom at position 4).

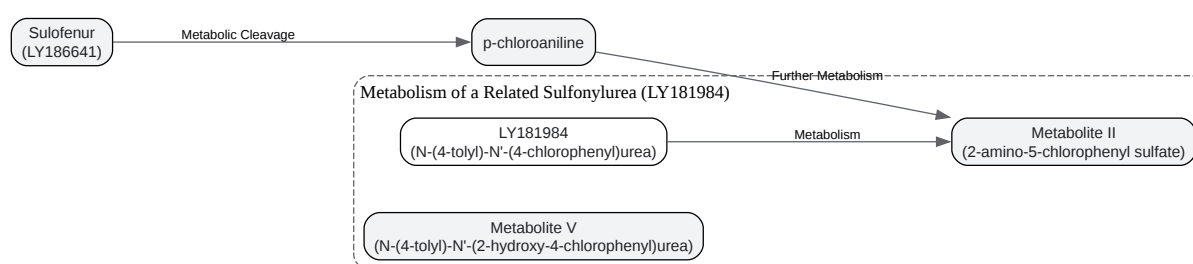
The structural elucidation of this metabolite is crucial for understanding its potential pharmacological activity and toxicological profile.

**Metabolic Pathway of Sulofenur

The metabolism of Sulofenur is a complex process. A significant pathway involves the cleavage of the parent molecule, leading to the formation of p-chloroaniline. This intermediate is then further metabolized. While the precise enzymatic steps leading to every metabolite are not fully elucidated in all species, a proposed pathway highlights key transformations.

The formation of p-chloroaniline from Sulofenur is a critical metabolic step that has been linked to the observed toxicity of the parent compound, specifically methemoglobinemia.[1]

Below is a diagram illustrating the proposed metabolic conversion of Sulofenur.



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Caption: Proposed metabolic pathway of Sulofenur and the context of Metabolite V.

Experimental Considerations

The identification and characterization of Sulofenur metabolites have relied on a combination of analytical techniques. While specific protocols for Metabolite V are not detailed in the available literature, the general approach for metabolite identification of Sulofenur and related compounds involves:

- **Chromatographic Separation:** High-performance liquid chromatography (HPLC) is a standard method for separating metabolites from biological matrices such as urine, plasma, and bile.
- **Mass Spectrometry (MS):** Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation patterns of metabolites, which aids in their structural elucidation.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR is a powerful technique for definitively determining the chemical structure of isolated metabolites.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the formation rates, plasma concentrations, or excretion profiles of **Sulofenur metabolite V**. Research has primarily focused on the quantitative analysis of p-chloroaniline and its subsequent metabolites due to their toxicological significance.^[1]

This technical guide serves as a summary of the currently available information on **Sulofenur metabolite V**. Further research is required to fully understand its pharmacokinetic profile and clinical relevance.

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References

- 1. Comparison of metabolism and toxicity to the structure of the anticancer agent sulofenur and related sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
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